methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: is a complex organic compound with a unique structure that combines thiazole, thienopyrimidine, and carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thienopyrimidine intermediates, followed by their coupling through acylation and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s properties can be harnessed in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups and structural motifs. This uniqueness allows for specific interactions and reactivity patterns that are not observed in other compounds, making it a valuable molecule for research and application in various fields.
Properties
Molecular Formula |
C14H12N4O4S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-7-10(13(21)22-2)17-14(24-7)16-9(19)5-18-6-15-11-8(12(18)20)3-4-23-11/h3-4,6H,5H2,1-2H3,(H,16,17,19) |
InChI Key |
HCWKSDQJYMGYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=NC3=C(C2=O)C=CS3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.